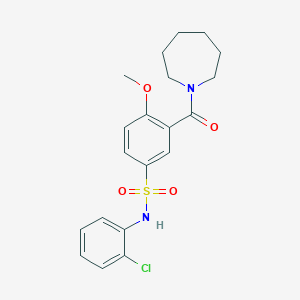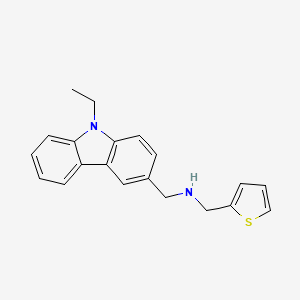![molecular formula C16H16N2O2S B12485477 N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide CAS No. 112308-00-6](/img/structure/B12485477.png)
N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide is an organic compound that belongs to the class of carbamoyl sulfanyl derivatives This compound is characterized by the presence of a dimethylcarbamoyl group attached to a sulfanyl group, which is further connected to a phenylbenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide typically involves the reaction of dimethylcarbamoyl chloride with a suitable thiol compound, followed by the introduction of a phenylbenzamide moiety. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include dichloromethane, chloroform, and tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as palladium or rhodium complexes, can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamoyl and sulfanyl groups into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular signaling pathways. The phenylbenzamide moiety may contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(dimethylcarbamoyl)sulfanyl]-N-phenylacetamide
- N-[(dimethylcarbamoyl)sulfanyl]-N-phenylpropionamide
- N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbutyramide
Uniqueness
N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylcarbamoyl and sulfanyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry. Additionally, its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
112308-00-6 |
|---|---|
Fórmula molecular |
C16H16N2O2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
S-(N-benzoylanilino) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H16N2O2S/c1-17(2)16(20)21-18(14-11-7-4-8-12-14)15(19)13-9-5-3-6-10-13/h3-12H,1-2H3 |
Clave InChI |
ZGXXDACFPQIPFH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485403.png)
![Ethyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485407.png)


![1-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12485429.png)

![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B12485441.png)

![3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-methylphenyl)propanamide](/img/structure/B12485452.png)
![Ethyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12485460.png)
![N-(1,3-benzodioxol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12485462.png)
![N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide](/img/structure/B12485471.png)
![4-({[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B12485484.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12485487.png)
